![molecular formula C15H14N6O3 B4015889 2-({[amino(4-amino-1,2,5-oxadiazol-3-yl)methylene]amino}oxy)-N-1-naphthylacetamide](/img/structure/B4015889.png)
2-({[amino(4-amino-1,2,5-oxadiazol-3-yl)methylene]amino}oxy)-N-1-naphthylacetamide
Description
The compound belongs to a class of molecules that include 1,3,4-oxadiazoles, known for their diverse biological activities and applications in material science. These compounds are studied extensively for their synthetic routes, structural peculiarities, and reactivity, serving as a foundation for the development of new materials and pharmacologically active substances.
Synthesis Analysis
Synthesis of related compounds involves multiple steps, starting from basic materials like o-phenylenediamine and various acids or acid derivatives. These processes typically involve the formation of Schiff bases, cyclization reactions, and sometimes the use of catalysts like Chloramin-T or phosphorous oxychloride to introduce 1,3,4-oxadiazole rings (Salahuddin et al., 2014).
Molecular Structure Analysis
The molecular structure of 1,3,4-oxadiazole derivatives is characterized using techniques such as IR, NMR, and Mass spectrometry. These compounds often exhibit stable configurations with potential for bioactive properties. For instance, studies have detailed the structural characterization and antibacterial properties of some 2-((4-amino-1,2,5-oxadiazol-3-ylimino)methyl)-4-(phenyldiazenyl)phenol, showcasing the role of 1,3,4-oxadiazole rings in the activity of these molecules (Kakanejadifard et al., 2013).
Chemical Reactions and Properties
The reactivity of 1,3,4-oxadiazole derivatives includes engaging in various chemical reactions, such as the Dimroth rearrangement, which is pertinent for synthesizing related compounds with 1,2,5-oxadiazole rings (Rozhkov et al., 2004). These reactions are crucial for modifying the structure and enhancing the properties of these compounds.
Physical Properties Analysis
Compounds containing 1,3,4-oxadiazole units are known for their high glass-transition temperatures and solubility in organic solvents, making them suitable for various applications, including in material science as high-performance polymers (Liou et al., 2006).
Chemical Properties Analysis
The chemical properties of these compounds, including their stability, reactivity, and potential biological activity, are of significant interest. For example, the antibacterial activities of related compounds have been explored, demonstrating the utility of the 1,3,4-oxadiazole core in developing new antibacterial agents (Ramalingam et al., 2019).
properties
IUPAC Name |
2-[[amino-(4-amino-1,2,5-oxadiazol-3-yl)methylidene]amino]oxy-N-naphthalen-1-ylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6O3/c16-14(13-15(17)21-24-19-13)20-23-8-12(22)18-11-7-3-5-9-4-1-2-6-10(9)11/h1-7H,8H2,(H2,16,20)(H2,17,21)(H,18,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWIRTPALVKATBH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)CON=C(C3=NON=C3N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[amino-(4-amino-1,2,5-oxadiazol-3-yl)methylidene]amino]oxy-N-naphthalen-1-ylacetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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